N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1155611-16-7
VCID: VC2541856
InChI: InChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3
SMILES: CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2
Molecular Formula: C13H14N2OS
Molecular Weight: 246.33 g/mol

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

CAS No.: 1155611-16-7

Cat. No.: VC2541856

Molecular Formula: C13H14N2OS

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide - 1155611-16-7

Specification

CAS No. 1155611-16-7
Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
IUPAC Name N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide
Standard InChI InChI=1S/C13H14N2OS/c1-15(13(16)12-7-4-8-17-12)9-10-5-2-3-6-11(10)14/h2-8H,9,14H2,1H3
Standard InChI Key UXUQMPQPRZWNDC-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2
Canonical SMILES CN(CC1=CC=CC=C1N)C(=O)C2=CC=CS2

Introduction

Chemical Properties

Molecular Structure and Basic Properties

N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide possesses a molecular formula of C13H14N2OS with a molecular weight of 246.33 g/mol. The compound's structure consists of several key functional groups that define its chemical behavior. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, forms the foundation of the molecule. Attached to the 2-position of this ring is a carboxamide group, which connects to a methyl-substituted nitrogen. This nitrogen atom is also bonded to a methylene group that links to a 2-aminophenyl ring, creating a complex three-dimensional structure with multiple potential interaction sites.

Table 1: Basic Properties of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

PropertyValue
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
CAS Number1155611-16-7
AppearanceSolid at room temperature (presumed)
Primary Functional GroupsAminophenyl, N-methyl, thiophene carboxamide
IUPAC NameN-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide

Structural Features and Reactivity

The chemical reactivity of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide is largely determined by its constituent functional groups. The primary amine (-NH2) on the phenyl ring serves as a nucleophilic center, readily participating in reactions with electrophiles such as acid chlorides, aldehydes, and ketones. This reactivity makes the compound valuable as a building block for further synthetic modifications and the creation of more complex molecular structures.

The thiophene ring contributes aromatic character to the molecule and can undergo electrophilic aromatic substitution reactions, albeit with different regional selectivity compared to benzene derivatives. The sulfur atom within the thiophene ring also influences the electronic distribution within the molecule, affecting its reactivity and interaction with biological targets.

The amide linkage (-CO-N-) represents another important structural feature that contributes to the compound's chemical and biological properties. This functional group participates in hydrogen bonding and is relatively resistant to hydrolysis under physiological conditions, providing stability in biological environments. The N-methyl group attached to the amide nitrogen affects the conformation of the molecule and influences the electron density distribution, further modulating its reactivity patterns.

Synthesis Methods

Optimization and Scale-Up Considerations

For larger-scale synthesis of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide, several factors must be considered to optimize yield, purity, and process efficiency. These considerations are especially important if the compound is to be produced for research or potential therapeutic applications.

Reaction conditions such as temperature, solvent choice, and reaction time significantly impact the outcome of the synthesis. For example, in the preparation of related thiophene derivatives, specific reaction conditions were carefully controlled: "After 15 h of stirring at room temperature, the reaction mixture was filtered and the white salt residue was removed" . Such precise control of reaction parameters would likely be necessary for optimal synthesis of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide as well.

Purification techniques, including recrystallization, column chromatography, and, potentially, preparative HPLC, would be essential for obtaining the compound with high purity. The search results indicate that for similar compounds, recrystallization from solvent mixtures like ethanol-acetone has been effective: "The solid product was washed with water several times before being filtered, dried, and crystallized from acetonitrile" .

Biological Activities

Anticancer Properties and Mechanisms

The most significant biological activity of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide appears to be its anticancer properties, which operate through multiple mechanisms. Specifically, the compound has demonstrated "inhibition of histone deacetylase (HDAC) and Bcr-Abl kinase", two critical targets in cancer therapy.

HDAC inhibition represents an important epigenetic mechanism for cancer treatment. By inhibiting histone deacetylases, the compound promotes histone acetylation, leading to a more open chromatin structure that facilitates the transcription of genes often silenced in cancer cells. This epigenetic modulation can result in the reactivation of tumor suppressor genes, cell cycle arrest, and ultimately, cancer cell death. The capacity of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide to function as an HDAC inhibitor places it in a class of compounds with established clinical relevance, as several HDAC inhibitors have received regulatory approval for cancer treatment.

Simultaneously, the compound's ability to inhibit Bcr-Abl kinase provides a second anticancer mechanism that is particularly relevant for certain hematological malignancies. The Bcr-Abl fusion protein, characterized by constitutive tyrosine kinase activity, is a driver of chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL). By inhibiting this kinase, N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide could potentially disrupt the signaling pathways essential for the survival and proliferation of cancer cells dependent on Bcr-Abl activity.

This dual-targeting capability—inhibiting both HDAC and Bcr-Abl kinase—suggests that N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide may have applications in treating various cancer types, potentially with enhanced efficacy due to its multi-target approach. The compound's structural features likely contribute to these biological activities, with the thiophene ring, amide linkage, and amino group all potentially involved in interactions with the target proteins.

Applications in Research and Medicine

Research Applications

Beyond its potential therapeutic uses, N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide serves valuable functions in research contexts:

As a chemical probe, the compound can be used to study the biological functions and interactions of its target proteins, particularly HDACs and Bcr-Abl kinase. Such probes are essential tools in biochemical and cellular research, helping to elucidate disease mechanisms and identify new therapeutic targets.

In medicinal chemistry, the compound provides a scaffold for structure-activity relationship (SAR) studies. Systematic modifications of its structure can generate derivatives with potentially enhanced properties, including improved potency, selectivity, and pharmacokinetic characteristics. These SAR studies contribute to the rational design of new therapeutic agents and advance our understanding of molecular recognition in biological systems.

As a synthetic intermediate, N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide can serve as a building block for creating more complex molecules with diverse applications. The presence of reactive functional groups, particularly the primary amine, allows for further elaboration of the molecular structure through various chemical transformations.

Structure-Activity Relationship Analysis

Comparison with Related Compounds

Understanding the structure-activity relationships of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide requires comparison with structurally related compounds. While the search results provide limited direct comparisons, we can analyze the structural similarities and differences with related thiophene derivatives to infer potential structure-activity patterns.

Table 2: Structural Comparison of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide with Related Compounds

CompoundCore StructureKey DifferencesPotential Effect on Activity
N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamideThiophene carboxamide with N-methyl and 2-aminobenzyl substituentsReference compoundBaseline activity profile
N-(2-aminoethyl)-N-(cyanomethyl)thiophene-2-carboxamide Thiophene carboxamide with different N-substituentsContains cyanomethyl and aminoethyl groups instead of methylaminobenzylDifferent electronic properties and hydrogen bonding patterns; likely affects target binding and selectivity
N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]thiophene-2-carboxamide derivatives Thiophene carboxamide with complex aryl substituentsContains methoxy and fluorophenyl methoxy substituentsIncreased lipophilicity and molecular volume; potential for additional binding interactions
2-[thiophen-2-yl)formamido]-N-(phenyl)-2-methylpropanamide derivatives Different arrangement of thiophene and amide groupsRearranged connectivity between thiophene, amide, and phenyl groupsAltered three-dimensional shape affecting binding site complementarity

The anthranilamide-based FXa inhibitors mentioned in search result provide additional context for structure-activity considerations. These compounds, while structurally distinct, contain similar functional elements that interact with biological targets. The finding that "using 5-chlorothiophene as P1 (Ar 2) the anticoagulant activity was much better than in other cases" highlights the significant impact that modifications to the thiophene ring can have on biological activity, even in different target systems.

Critical Structural Features for Activity

Several structural elements of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide likely contribute to its biological activities:

The thiophene ring represents a critical pharmacophore element that contributes to the compound's biological activities. The aromatic character and electronic properties of this heterocycle influence its interactions with target proteins. The positioning of the carboxamide group at the 2-position of the thiophene ring is likely important for proper spatial orientation in binding to target proteins.

Research Findings and Future Directions

Current Research Status

Research on N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide is still in the early to intermediate stages, with significant potential for further development. The current understanding of the compound's properties and activities provides a foundation for more targeted investigations.

The identification of the compound's dual inhibitory activity against HDAC and Bcr-Abl kinase represents a significant finding with implications for cancer therapy. This dual-targeting capability distinguishes it from many other compounds and suggests potential advantages in therapeutic applications, particularly for cancers that have developed resistance to single-target agents.

The antimicrobial properties of the compound, while noted in the search results, require further characterization to determine specific activity profiles against different pathogens and to elucidate the underlying mechanisms. This represents an important area for future research, particularly given the global health challenges posed by antimicrobial resistance.

Future Research Directions

Several promising research directions could advance our understanding and application of N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide:

Comprehensive structure-activity relationship studies would benefit from the systematic synthesis and evaluation of structural analogs. By methodically modifying each portion of the molecule—the thiophene ring, the amide linkage, the N-methyl group, and the aminophenyl moiety—researchers could identify structural features critical for activity and develop derivatives with enhanced properties.

Detailed mechanistic studies would provide deeper insights into how the compound interacts with its target proteins at the molecular level. X-ray crystallography of the compound bound to HDAC or Bcr-Abl kinase would reveal specific binding interactions and inform rational design efforts. Computational modeling approaches could complement these experimental studies by predicting binding modes and affinities.

Preclinical evaluation represents a critical step in advancing the compound toward potential therapeutic applications. This would include assessment of pharmacokinetic properties (absorption, distribution, metabolism, excretion), toxicology studies to identify potential safety concerns, and efficacy studies in relevant disease models, particularly for cancer and infectious diseases.

Formulation and delivery strategies would need to be developed to optimize the compound's effectiveness in potential clinical applications. This might include exploration of various salt forms to improve solubility, development of specialized formulations for different routes of administration, and potentially, investigation of targeted delivery approaches to enhance concentration at disease sites while minimizing systemic exposure.

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